molecular formula C7H5Br2F B1282860 4-Bromo-2-(bromomethyl)-1-fluorobenzene CAS No. 99725-12-9

4-Bromo-2-(bromomethyl)-1-fluorobenzene

Cat. No.: B1282860
CAS No.: 99725-12-9
M. Wt: 267.92 g/mol
InChI Key: ZLXSSLJXCUISKG-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(bromomethyl)-1-fluorobenzene typically involves the bromination of 2-(bromomethyl)-1-fluorobenzene. This can be achieved through electrophilic aromatic substitution reactions using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(bromomethyl)-1-fluorobenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Electrophilic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration (using HNO3 and H2SO4) or sulfonation (using SO3 or H2SO4).

    Oxidation and Reduction: The bromomethyl group can be oxidized to form corresponding carboxylic acids or reduced to form methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used under mild to moderate conditions.

    Electrophilic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or sulfur trioxide (SO3) for sulfonation, are used under controlled acidic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under specific conditions to achieve the desired transformations.

Major Products Formed

    Nucleophilic Substitution: Products such as 4-fluoro-2-(hydroxymethyl)benzene, 4-fluoro-2-(cyanomethyl)benzene, or 4-fluoro-2-(aminomethyl)benzene.

    Electrophilic Substitution: Products like 4-bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene or 4-bromo-2-(bromomethyl)-1-fluoro-3-sulfonic acid.

    Oxidation and Reduction: Products such as 4-bromo-2-(carboxymethyl)-1-fluorobenzene or 4-bromo-2-methyl-1-fluorobenzene.

Scientific Research Applications

4-Bromo-2-(bromomethyl)-1-fluorobenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.

    Medicine: Potential use in the development of novel therapeutic agents, particularly those targeting specific molecular pathways in diseases such as cancer.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)-1-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its halogenated aromatic structure. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The bromomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(chloromethyl)-1-fluorobenzene
  • 4-Bromo-2-(methyl)-1-fluorobenzene
  • 4-Bromo-2-(bromomethyl)-1-chlorobenzene

Uniqueness

4-Bromo-2-(bromomethyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a bromomethyl group. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. The presence of fluorine enhances the compound’s stability and lipophilicity, while the bromomethyl group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

4-bromo-2-(bromomethyl)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXSSLJXCUISKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543645
Record name 4-Bromo-2-(bromomethyl)-1-fluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99725-12-9
Record name 4-Bromo-2-(bromomethyl)-1-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99725-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(bromomethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 4-bromo-2-(bromomethyl)-1-fluoro
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-fluoro-benzyl alcohol (3.10 g, 15.1 mmol) in 30 mL of THF at 10° C. is added triphenyl phosphine (4.10 g, 15.6 mmol) followed by N-bromosuccinimide (2.67 g, 15.0 mmol). The ice bath is removed and the resulting solution is stirred for 20 min at room temperature. The crude product is purified by column chromatography eluting with 5% EtOAc/hexanes to give the title compound (3.90 g, 14.5 mmol).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-fluorotoluene (15 g, 0.079 mole) in CCl4 (150 mL) was added NBS (14.2 g, 0.080 mole). The resulting reaction solution was heated under reflux with the starting material being completely consumed within 2 hr. CCl4 was removed under reduced pressure and the residue was diluted, dissolved in ether, washed with brine (3×), dried over MgSO4, and concentrated. Chromatography in hexane yielded 5-bromo-2-fluorobenzyl bromide. The product was immediately used for the reaction below.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To (5-bromo-2-fluoro-phenyl)-methanol (1.2 g, 5.9 mmol) in DME (20 mL) was added phosphorus tribromide (0.83 mL, 8.8 mmol), and the reaction was stirred at room temperature for 6 hours. The mixture was cooled to 0° C. and adjusted to pH 6 with saturated aqueous NaHCO3. The solution was extracted with EtOAc, and the combined organic layers were dried, concentrated, and purified by silica gel chromatography to give the title compound.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a refluxing solution of 5-bromo-2-fluorotoluene (3.8 g, 20 mmol) in CCl4 (30 mL) illuminated with a 275 W UV-sun lamp, a solution of Br2 (1.1 mL, 20 mmol) in CCl4 (30 mL) was added dropwise. Refluxing and irradiation were continued for an additional 0.5 h and then the clear pale amber solution was concentrated. Distillation of the residue provided the desired compound (1a) as a clear colorless oil; bp 126°-136° C. (15 mm); NMR 4.38 (2 H, s), 6.6-7.7 (3 H, m).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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